molecular formula C8H7NO3 B2869824 Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate CAS No. 2137579-32-7

Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate

Cat. No. B2869824
CAS RN: 2137579-32-7
M. Wt: 165.148
InChI Key: BPAXKTNCUCRAQH-UHFFFAOYSA-N
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Description

“Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” is a chemical compound with the CAS Number: 2137579-32-7 . Its molecular weight is 165.15 and its IUPAC name is methyl 3-(3-methylisoxazol-5-yl)propiolate . The compound is also known by the synonym "Methyl 3-(3-methylisoxazol-5-yl)propiolate" .


Molecular Structure Analysis

The InChI code of the compound is 1S/C8H7NO3/c1-6-5-7 (12-9-6)3-4-8 (10)11-2/h5H,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C8H7NO3 . Its molecular weight is 165.15 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Downstream Processing in Bioproduction

One study discusses the challenges and perspectives in the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which have a wide range of applications. The separation technologies mentioned, such as aqueous two-phase extraction and pervaporation, could be relevant to the purification processes of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate if produced biologically (Zhi-Long Xiu & A. Zeng, 2008).

Flavor Compounds in Foods

Another paper reviews the production and breakdown pathways of branched aldehydes, which are key flavor compounds in food. This research highlights the metabolic conversions and the impact of microbial and food composition on flavor compound formation. While not directly related, the methodology and analysis could provide insights into the flavor-related applications or biosynthesis pathways of oxazole derivatives (B. Smit, W. Engels, & G. Smit, 2009).

Synthesis and Applications of Heterocycles

The synthesis and applications of various heterocycles, including oxazoles, have been a subject of research. For instance, synthetic utilities of o-phenylenediamines for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines are discussed, demonstrating the versatility of heterocyclic compounds in chemical synthesis and their potential relevance to this compound (M. Ibrahim, 2011).

Methane Mitigation in Sustainable Farming

Research on 3-Nitrooxypropanol, a methane mitigant, highlights its role in reducing greenhouse gas emissions from ruminants. This demonstrates the impact of chemical compounds on environmental and agricultural sustainability, which may inspire research into the environmental applications of this compound (J. Marco-Contelles, 2023).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions of research on “Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” and similar compounds could involve exploring their potential biological activities, as oxazole derivatives have been found to exhibit a wide spectrum of biological activities . Further studies could also focus on optimizing their synthesis methods and investigating their chemical reactions in more detail.

properties

IUPAC Name

methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-5-7(12-9-6)3-4-8(10)11-2/h5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAXKTNCUCRAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C#CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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